What is Eplerenone-d3 and its primary use in research
What is Eplerenone-d3 and its primary use in research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Eplerenone-d3, a deuterated isotopologue of the selective aldosterone antagonist Eplerenone. Its primary application in research is as an internal standard for the accurate quantification of Eplerenone in biological matrices using mass spectrometry-based assays. This guide details its core properties, analytical methodologies, and the biochemical pathways it helps to investigate.
Core Properties and Primary Research Application
Eplerenone-d3 is a stable isotope-labeled version of Eplerenone, where three hydrogen atoms on the methyl ester group have been replaced with deuterium. This modification results in a molecule that is chemically identical to Eplerenone in its biological activity but has a molecular weight that is 3 Daltons higher.[1] This mass difference is the key to its utility in research.
The primary and critical use of Eplerenone-d3 is as an internal standard in quantitative analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] In such assays, a known quantity of Eplerenone-d3 is added to a biological sample (e.g., plasma, urine) at an early stage of sample preparation. Because Eplerenone-d3 behaves almost identically to the unlabeled Eplerenone throughout the extraction, chromatography, and ionization processes, any sample loss or variation in instrument response will affect both compounds equally. By measuring the ratio of the signal from Eplerenone to that of Eplerenone-d3, researchers can achieve highly accurate and precise quantification of Eplerenone concentrations, which is essential for pharmacokinetic and metabolic studies.[1]
Quantitative Data Summary
The following tables summarize key quantitative data for Eplerenone-d3 and its use in analytical assays.
Table 1: Physicochemical Properties of Eplerenone-d3
| Property | Value |
| Molecular Formula | C₂₄H₂₇D₃O₆ |
| Molecular Weight | 417.51 g/mol |
| Isotopic Purity | ≥95% (typically ~99% atom D) |
| Parent Drug | Eplerenone |
| CAS Number (Unlabelled) | 107724-20-9 |
Table 2: Mass Spectrometry Parameters for Eplerenone and Eplerenone-d3
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Eplerenone | 415.2 | 163.1 | Not Specified |
| Eplerenone-d3 | 418.2 | 383.3 | 25 |
Note: The product ion for Eplerenone can vary depending on the instrument and conditions. The m/z of 163.1 is a commonly cited transition.[3][4] The Eplerenone-d3 transition is based on a specific product datasheet.
Table 3: Pharmacokinetic Parameters of Eplerenone in Humans (Determined using LC-MS/MS with an internal standard)
| Parameter | Value |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 1.5 - 2 hours |
| Elimination Half-Life (t₁/₂) | 3 - 6 hours |
| Apparent Plasma Clearance | ~10 L/hr |
| Bioavailability | 69% |
These values represent the pharmacokinetics of the parent drug, Eplerenone, which are determined in studies that rely on the accuracy provided by internal standards like Eplerenone-d3.[5][6]
Signaling Pathway of Eplerenone's Mechanism of Action
Eplerenone is a competitive antagonist of the mineralocorticoid receptor (MR). In pathological states, the steroid hormone aldosterone binds to the MR in the cytoplasm. This receptor-ligand complex then translocates to the nucleus, where it binds to hormone response elements on the DNA, leading to the transcription of genes involved in sodium and water retention, potassium excretion, and potentially pro-inflammatory and fibrotic processes. Eplerenone, by binding to the MR, prevents aldosterone from binding and initiating this signaling cascade. This blockade of aldosterone's effects is the basis of Eplerenone's therapeutic action in hypertension and heart failure.[2]
Experimental Protocols
The following are representative methodologies for the use of Eplerenone-d3 in a research setting.
Preparation of Stock and Working Solutions
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Eplerenone-d3 Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Eplerenone-d3 in 10 mL of methanol. Store at -20°C.
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Eplerenone-d3 Working Solution (100 ng/mL): Dilute the stock solution with a 50:50 mixture of methanol and water. This working solution is used to spike plasma samples.
Sample Preparation: Liquid-Liquid Extraction
This protocol is adapted from a method for determining Eplerenone in human plasma.[7]
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Sample Aliquoting: Pipette 250 µL of human plasma into a 2 mL microcentrifuge tube.
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Internal Standard Spiking: Add 50 µL of the 100 ng/mL Eplerenone-d3 working solution to each plasma sample, except for the blank controls.
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Extraction: Add 1 mL of methyl tert-butyl ether to each tube.
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Vortexing: Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.
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Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes to separate the organic and aqueous layers.
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Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.
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Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
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Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 50:50 methanol:water with 10 mM ammonium acetate).
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Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
The following are typical starting conditions for an LC-MS/MS method. Optimization is often required for specific instrumentation.
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Liquid Chromatography (LC):
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Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 5 µm particle size).
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Mobile Phase A: 10 mM ammonium acetate in water.
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Mobile Phase B: Methanol.
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Gradient: A linear gradient from 30% B to 90% B over 5 minutes, followed by a re-equilibration step.
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Flow Rate: 0.4 mL/min.
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Injection Volume: 10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
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Ionization Mode: Positive Electrospray Ionization (ESI+).
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Scan Type: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
-
Eplerenone: 415.2 -> 163.1
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Eplerenone-d3: 418.2 -> 383.3
-
-
Instrument Parameters: Parameters such as declustering potential, entrance potential, and collision cell exit potential should be optimized for the specific instrument being used.
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Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a pharmacokinetic study of Eplerenone using Eplerenone-d3 as an internal standard.
References
- 1. veeprho.com [veeprho.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development and validation of a liquid chromatography-tandem mass spectrometric assay for Eplerenone and its hydrolyzed metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A validated SPE-LC-MS/MS assay for Eplerenone and its hydrolyzed metabolite in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. researchgate.net [researchgate.net]
